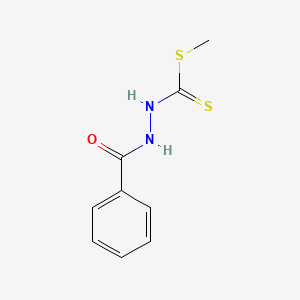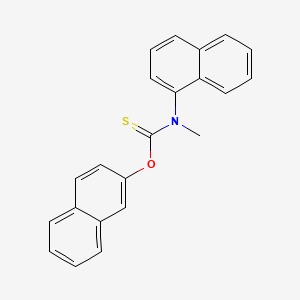
2,2-Diethyldecanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Diethyldecanoic acid is an organic compound with the molecular formula C14H28O2. It belongs to the class of carboxylic acids, characterized by the presence of a carboxyl group (-COOH). This compound is notable for its branched carbon chain, which imparts unique physical and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diethyldecanoic acid typically involves the alkylation of decanoic acid. One common method is the Friedel-Crafts alkylation, where decanoic acid is reacted with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with the desired specifications.
化学反应分析
Types of Reactions: 2,2-Diethyldecanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction of the carboxyl group can yield primary alcohols.
Substitution: The hydrogen atoms in the alkyl chain can be substituted with halogens or other functional groups through halogenation or other substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of UV light or a radical initiator.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Primary alcohols.
Substitution: Halogenated derivatives of this compound.
科学研究应用
2,2-Diethyldecanoic acid finds applications in various fields of scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals, lubricants, and surfactants.
作用机制
The mechanism of action of 2,2-Diethyldecanoic acid involves its interaction with specific molecular targets and pathways. The carboxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the branched alkyl chain can interact with lipid membranes, affecting their fluidity and permeability. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Similar Compounds:
Decanoic acid: A straight-chain carboxylic acid with similar chemical properties but different physical characteristics due to the lack of branching.
2,2-Dimethyldecanoic acid: Another branched carboxylic acid with two methyl groups instead of ethyl groups at the 2-position.
Uniqueness: this compound is unique due to its specific branching pattern, which imparts distinct physical properties such as melting point, boiling point, and solubility. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound in various applications.
属性
| 5343-55-5 | |
分子式 |
C14H28O2 |
分子量 |
228.37 g/mol |
IUPAC 名称 |
2,2-diethyldecanoic acid |
InChI |
InChI=1S/C14H28O2/c1-4-7-8-9-10-11-12-14(5-2,6-3)13(15)16/h4-12H2,1-3H3,(H,15,16) |
InChI 键 |
GGTYKQPULPMHEN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC(CC)(CC)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{(2E)-2-[(2E)-2-(phenylimino)ethylidene]-1,3-thiazolidin-3-yl}-1-propanesulfonic acid](/img/structure/B12002102.png)





![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B12002126.png)

![({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methylene)methane-1,1-dicarbonitrile](/img/structure/B12002140.png)



![2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(4-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12002163.png)
![9-Chloro-2-(4-methylphenyl)-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12002172.png)
